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Compound of Interest

Compound Name: PD 173955 analog 1

Cat. No.: B2956238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD 173955 is a potent, ATP-competitive inhibitor of the Abl and Src family of non-receptor

tyrosine kinases. These kinases are implicated in various cellular processes, including cell

growth, proliferation, and differentiation. Dysregulation of Abl and Src kinase activity is a

hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), where the Bcr-Abl

fusion protein exhibits constitutive kinase activity. More recently, analogs of PD 173955 have

been investigated for their potential role in neurodegenerative diseases, specifically for their

ability to modulate the processing of the amyloid precursor protein (APP), a key event in

Alzheimer's disease pathology.

This document provides detailed protocols for the synthesis of a representative PD 173955

analog. It also includes summaries of their biological activities and diagrams of the key

signaling pathways they modulate.

Data Presentation
Table 1: In Vitro Kinase and Cell Growth Inhibition by PD
173955 and Analogs
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Compound
Target
Kinase

IC50 (nM) Cell Line
Cell Growth
IC50 (nM)

Citation

PD 173955 Bcr-Abl 1-2
Bcr-Abl-

positive cells
2-35 [1]

Src 22 MDA-MB-468 500

c-Kit ~25 M07e 40 [1]

PD 180970 Bcr-Abl - K562 - [1]

Analog 3a

(DV2-103)
Abl/Src Inactive N2a695 -

Analog 3m Abl/Src

Weakly

active/Inactiv

e

N2a695 -

Analog 5b Abl/Src

Weakly

active/Inactiv

e

N2a695 -

Analog 5c Abl/Src

Weakly

active/Inactiv

e

N2a695 -

Analog 5f Abl/Src

Weakly

active/Inactiv

e

N2a695 -

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols
Synthesis of a Representative PD 173955 Analog: N-(2,6-
dichlorophenyl)-5-(4-methylpiperazin-1-yl)-2-
(methylthio)pyrimidin-4-amine
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This protocol describes a multi-step synthesis of a PD 173955 analog, which involves the

construction of the core pyrido[2,3-d]pyrimidine scaffold followed by functionalization.

Materials:

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

2,6-Dichloroaniline

N-Methylpiperazine

Sodium triacetoxyborohydride (STAB)

Palladium(II) acetate (Pd(OAc)2)

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

Sodium tert-butoxide (NaOtBu)

Toluene, Anhydrous

Dichloromethane (DCM), Anhydrous

Methanol (MeOH)

Ethyl acetate (EtOAc)

Hexanes

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine

Anhydrous magnesium sulfate (MgSO4)

Silica gel for column chromatography

Procedure:
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Step 1: Synthesis of N-((2-(methylthio)pyrimidin-5-yl)methyl)-2,6-dichloroaniline

To a stirred solution of 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in

anhydrous DCM at room temperature, add 2,6-dichloroaniline (1.1 eq).

Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise

over 15 minutes.

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography (e.g., gradient elution with 20-

50% EtOAc in hexanes) to afford the desired product.

Step 2: Synthesis of N-(2,6-dichlorophenyl)-5-(4-methylpiperazin-1-yl)-2-(methylthio)pyrimidin-

4-amine

To a flame-dried Schlenk flask, add N-((2-(methylthio)pyrimidin-5-yl)methyl)-2,6-

dichloroaniline (1.0 eq), Pd(OAc)2 (0.05 eq), and XPhos (0.10 eq).

Evacuate and backfill the flask with argon or nitrogen three times.

Add anhydrous toluene, followed by N-methylpiperazine (1.2 eq) and sodium tert-butoxide

(1.4 eq).

Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction

progress by TLC.

After completion, cool the reaction to room temperature and dilute with EtOAc.

Filter the mixture through a pad of Celite®, washing with EtOAc.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography (e.g., gradient elution with 0-

10% MeOH in DCM) to yield the final product.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR,

¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Signaling Pathways and Experimental Workflows
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, leading to the

activation of multiple downstream signaling pathways that drive cell proliferation and survival in

Chronic Myeloid Leukemia. PD 173955 and its kinase-active analogs directly inhibit the kinase

activity of Bcr-Abl.
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Caption: Bcr-Abl signaling pathway and inhibition by PD 173955 analogs.
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Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion,

migration, and proliferation. Its aberrant activation is associated with cancer progression and

metastasis. PD 173955 is also a potent inhibitor of Src kinase.

Growth Factor
Receptor

Src

FAK RAS/RAF/MEK/ERK
Pathway

PI3K/AKT
Pathway STAT3

PD 173955 Analog
(Kinase Inhibitor)

Cell Proliferation,
Migration, & Survival

Click to download full resolution via product page

Caption: Src kinase signaling pathway and its inhibition.

Amyloid Precursor Protein (APP) Processing Pathway
In the context of Alzheimer's disease, the amyloidogenic processing of APP by β-secretase

(BACE1) and γ-secretase leads to the production of amyloid-β (Aβ) peptides. Certain kinase-

inactive analogs of PD 173955 have been shown to reduce Aβ production by modulating

BACE1 activity.
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Caption: Amyloidogenic processing of APP and modulation by PD 173955 analogs.

General Synthesis Workflow
The synthesis of the described PD 173955 analog follows a logical workflow, beginning with

commercially available starting materials and proceeding through key transformations to the

final product.
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Caption: General workflow for the synthesis of a PD 173955 analog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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